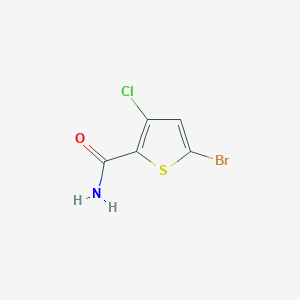

5-Bromo-3-chlorothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

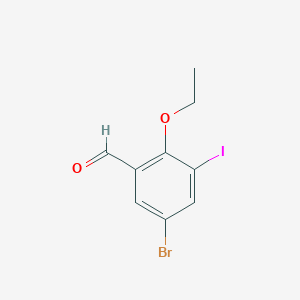

5-Bromo-3-chlorothiophene-2-carboxamide is a chemical compound with the molecular formula C5H3BrClNOS. It has a molecular weight of 240.51 . It is a halogen-substituted thiophene .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including lithiation and bromination reactions . The lithiation reactions are carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chlorothiophene-2-carboxamide can be represented by the InChI code: 1S/C5H3BrClNOS/c6-3-1-2(7)4(10-3)5(8)9/h1H, (H2,8,9) . This compound belongs to the class of organic compounds known as 2-furanilides .Physical And Chemical Properties Analysis

5-Bromo-3-chlorothiophene-2-carboxamide is a solid substance . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Compounds similar to "5-Bromo-3-chlorothiophene-2-carboxamide" have been synthesized for various chemical and pharmacological studies. For instance, the synthesis of arotinolol hydrochloride involves complex reactions starting from thiophene derivatives, showcasing the utility of thiophene compounds in synthesizing complex molecules (L. Hongbin et al., 2011).

- The assembly of triple helical columns from halogen derivatives of tris(4-halophenyl)benzene-1,3,5-tricarboxamides via N-H...O hydrogen bonds indicates the potential for constructing porous materials through specific molecular interactions, highlighting the structural versatility of halogenated compounds (L. Rajput et al., 2010).

Biological Evaluation and Applications

- Certain thiophene carboxamide derivatives have been evaluated for their biological activities, such as the inhibition of Plasmodium falciparum enoyl-ACP reductase by bromo-benzothiophene carboxamide derivatives, demonstrating the potential of thiophene compounds in antimalarial drug development (T. Banerjee et al., 2011).

Material Science and Catalysis

- In material science, the facile synthesis of thiophene-2-carboxamides with various aryl groups through Suzuki cross-coupling reactions showcases the adaptability of thiophene derivatives in creating materials with diverse electronic and optical properties, which could be crucial for applications in electronics and photonics (Gulraiz Ahmad et al., 2021).

Photophysical Properties

- The synthesis and characterization of thiophene-based compounds also extend to studying their photophysical properties, as demonstrated by the synthesis of "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide," which involves a detailed analysis of molecular structure and intramolecular interactions, providing insights into the design of molecules with specific optical properties (G. Anuradha et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 3-Bromo-2-chlorothiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5-bromo-3-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNOS/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYIZBJGFRCIHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-chlorothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2918801.png)

![7-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B2918806.png)

![N-[2-[[4-[(3-Fluorophenyl)methyl]oxan-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2918807.png)

![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2918811.png)

![5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2918820.png)